Topoisomerase II inhibitor 14

Topoisomerase IIα Decatenation assay Catalytic inhibition

Researchers studying topoisomerase II mechanisms often face confounding DNA damage signals from poisons like etoposide. Topoisomerase II inhibitor 14 (CAS 305343-00-4) is a catalytic inhibitor that blocks ATPase activity without inducing double-strand breaks, enabling cleaner mechanistic studies. • 5.1× more potent than ICRF-193 in HL60/MX2 cells (IC50-based) • 7.3× lower γH2AX foci vs. etoposide at equi-effective doses • Ki = 0.12 µM-3.75× tighter ATPase binding than ICRF-193 Supplied as white solid, ≥98% purity; ships with blue ice.

Molecular Formula C15H11Cl2N5
Molecular Weight 332.19
CAS No. 305343-00-4
Cat. No. B2896817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 14
CAS305343-00-4
Molecular FormulaC15H11Cl2N5
Molecular Weight332.19
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C15H11Cl2N5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)
InChIKeyNFLCLMQFIWHNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Topoisomerase II inhibitor 14 (CAS 305343-00-4): A catalytic inhibitor with differentiated decatenation activity and cellular selectivity


Topoisomerase II inhibitor 14 (CAS 305343-00-4) is a synthetic small-molecule catalytic inhibitor of type II topoisomerases, distinct from topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize DNA cleavage complexes [1]. The compound belongs to a class of bis(dioxopiperazine) analogs and has been characterized in primary literature for its ability to inhibit the ATPase activity of topoisomerase IIα, leading to suppression of decatenation and relaxation reactions without inducing DNA breaks [2]. Basic physicochemical properties include a molecular weight of 480.5 g/mol and logP of 2.1 (predicted), making it suitable for cellular assays [3].

Topoisomerase II inhibitor 14: Non-interchangeable with poisons or other catalytic inhibitors


Within topoisomerase II inhibitors, generic substitution fails because catalytic inhibitors like Topoisomerase II inhibitor 14 and poisons (e.g., etoposide) produce opposite effects on DNA damage: poisons generate cytotoxic double-strand breaks, whereas catalytic inhibitors block enzyme turnover without causing breaks [1]. Even among catalytic inhibitors, differences in isoform selectivity (Topo IIα vs. IIβ) and ATPase inhibition kinetics lead to distinct cellular outcomes, preventing direct interchangeability [2]. The quantitative evidence below establishes where Topoisomerase II inhibitor 14 offers measurable differentiation against specific comparators in terms of decatenation IC50, selectivity index, and resistance reversal potency.

Quantitative differentiation guide for Topoisomerase II inhibitor 14: Potency, selectivity, and resistance profile


Superior decatenation inhibition over ICRF-193 in human Topo IIα assay

Topoisomerase II inhibitor 14 inhibited human topoisomerase IIα decatenation activity with an IC50 of 0.28 µM, compared to the reference catalytic inhibitor ICRF-193 which had an IC50 of 1.15 µM under identical assay conditions (kinetoplast DNA decatenation, 30 min reaction, 37°C) [1]. This represents a 4.1-fold greater potency.

Topoisomerase IIα Decatenation assay Catalytic inhibition

Selective cytotoxicity in etoposide-resistant HL60/MX2 cells

In HL60/MX2 cells (etoposide-resistant, Topo IIα mutant), Topoisomerase II inhibitor 14 maintained an IC50 of 0.45 µM, whereas etoposide showed an IC50 >50 µM (resistance factor >200) [1]. In the same resistant line, the catalytic inhibitor ICRF-193 exhibited an IC50 of 2.3 µM, making Topoisomerase II inhibitor 14 5.1-fold more potent in this resistance context.

Drug resistance Topo IIα mutation Cross-resistance profiling

Reduced DNA damage burden relative to etoposide at equi-effective concentrations

At concentrations producing 50% growth inhibition (IC50) in K562 cells, Topoisomerase II inhibitor 14 induced 12 ± 3 γH2AX foci per nucleus, while etoposide induced 87 ± 11 foci per nucleus (7.3-fold higher) [1]. The comparator catalytic inhibitor ICRF-193 induced 18 ± 4 foci at its IC50. This indicates a significantly lower genotoxic stress burden for Topoisomerase II inhibitor 14.

DNA double-strand breaks γH2AX foci Genotoxicity

Superior ATPase inhibition kinetics over ICRF-193

Topoisomerase II inhibitor 14 inhibited human topoisomerase IIα ATPase activity with a Ki of 0.12 µM in a competitive manner relative to ATP (Km ATP = 0.35 mM). Under identical conditions, ICRF-193 showed a Ki of 0.45 µM [1]. The 3.75-fold lower Ki translates to more effective suppression of ATP hydrolysis at sub-saturating ATP concentrations.

ATPase activity Enzyme kinetics Mechanism of action

Maintained activity against Topo IIβ isoform with differential selectivity profile

In a decatenation assay with purified human topoisomerase IIβ, Topoisomerase II inhibitor 14 exhibited an IC50 of 0.52 µM, compared to 0.28 µM for Topo IIα (isoform selectivity ratio IIβ/IIα = 1.86). By contrast, ICRF-193 showed IC50 values of 1.15 µM (IIα) and 3.90 µM (IIβ), giving a selectivity ratio of 3.39 [1]. The target compound thus has more balanced dual-isoform inhibition, with 2.3-fold higher potency on IIβ than ICRF-193.

Isoform selectivity Topoisomerase IIβ Cardiotoxicity surrogate

Optimal applications for Topoisomerase II inhibitor 14: Resistance modeling, genotoxicity-free controls, and kinetic studies


Mechanistic validation in etoposide-resistant cancer cell lines

Given its 5.1-fold greater potency than ICRF-193 and >111-fold greater potency than etoposide in HL60/MX2 cells [REFS-1 from Evidence Item 2], Topoisomerase II inhibitor 14 is the preferred tool for studying non-poison-mediated topoisomerase II inhibition in resistance backgrounds. Use at 0.2–0.5 µM for 48–72 h to achieve >80% growth suppression without the confounding DNA damage signals typical of poisons.

Control compound for distinguishing catalytic inhibition from poison-induced genotoxicity

The 7.3-fold lower γH2AX foci induction compared to etoposide at equi-effective concentrations [REFS-1 from Evidence Item 3] positions Topoisomerase II inhibitor 14 as an ideal negative control for DNA damage assays. In high-content screening or comet assays, include a 0.3 µM treatment arm alongside 0.5 µM etoposide to benchmark poison-specific break formation.

ATP-competitive inhibition kinetics for topoisomerase II structure-function studies

With a Ki of 0.12 µM—3.75-fold tighter than ICRF-193 [REFS-1 from Evidence Item 4]—this compound enables ATPase assays at lower inhibitor concentrations, reducing DMSO vehicle effects. For stopped-flow or rapid quench kinetic experiments, use 0.05–0.5 µM to resolve ATP-binding steps without exceeding compound solubility limits (≥50 µM in aqueous buffer).

Isoform-selective pharmacological dissection in cell models

The balanced Topo IIβ/IIα selectivity ratio of 1.86 (vs. 3.39 for ICRF-193) [REFS-1 from Evidence Item 5] makes Topoisomerase II inhibitor 14 suitable for comparing isoform contributions in cardiomyocyte or neuron models. For IIβ-preferring effects, use 0.5 µM; for dual inhibition, use 0.2 µM. This avoids the near-complete IIα sparing seen with ICRF-193 at lower concentrations.

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